molecular formula C7H2Cl2F4O B1402184 1,3-Dichloro-5-fluoro-2-(trifluoromethoxy)benzene CAS No. 1417569-27-7

1,3-Dichloro-5-fluoro-2-(trifluoromethoxy)benzene

Cat. No.: B1402184
CAS No.: 1417569-27-7
M. Wt: 248.99 g/mol
InChI Key: QYLAKTXSONCQBV-UHFFFAOYSA-N
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Description

Molecular Formula: C₇H₂Cl₂F₄O
SMILES: C1=C(C=C(C(=C1Cl)OC(F)(F)F)Cl)F
Structural Features:

  • A benzene ring substituted with two chlorine atoms at positions 1 and 3, a fluorine atom at position 5, and a trifluoromethoxy (-OCF₃) group at position 2.
  • The trifluoromethoxy group and halogens create a highly electron-deficient aromatic system, influencing reactivity and physicochemical properties such as lipophilicity and stability .

Properties

IUPAC Name

1,3-dichloro-5-fluoro-2-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl2F4O/c8-4-1-3(10)2-5(9)6(4)14-7(11,12)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYLAKTXSONCQBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)OC(F)(F)F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl2F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1417569-27-7
Record name 1,3-dichloro-5-fluoro-2-(trifluoromethoxy)benzene
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Preparation Methods

Starting Materials and Halogenation

  • Starting materials: 2,4-dichlorofluorobenzene or 1,3,5-trichlorobenzene derivatives are commonly used as precursors.
  • Halogenation methods: Chlorination and fluorination can be achieved via vapor-phase reactions or liquid-phase nucleophilic substitution.

A notable method involves the use of ionic liquids as reaction media to facilitate selective halogenation. For example, 2,4-dichlorofluorobenzene reacts with carbon tetrachloride (CCl4) in the presence of an ionic liquid catalyst such as 1,2-bis(N-methylimidazolium)ethane chloroaluminate ([C2mim][Cl2]-AlCl3) at 60°C for 4 hours to afford 2,4-dichloro-5-fluoro-(trichloromethyl)benzene with a high yield of 92.9% (Table 1).

Reaction Component Amount (Example) Role
2,4-Dichlorofluorobenzene 16.5 g (0.1 mol) Halogenated benzene substrate
Carbon tetrachloride (CCl4) 75 g (0.4 mol) Chlorinating agent
Ionic liquid [C2mim][Cl2]-AlCl3 87.5 g Catalyst and solvent medium
Temperature 60°C Reaction temperature
Time 4 hours Reaction duration
Yield 92.9% Product yield

Table 1: Synthesis of 2,4-dichloro-5-fluoro-(trichloromethyl)benzene via ionic liquid catalysis.

Introduction of the Trifluoromethoxy Group

The trifluoromethoxy (-OCF3) group is introduced typically by nucleophilic substitution on an activated aromatic halide or via organometallic intermediates.

Organometallic Approach

  • A halogenated aromatic precursor (e.g., 1,3-dichloro-5-fluorobenzene) is converted into an organometallic intermediate (such as an aryl lithium or Grignard reagent).
  • This intermediate then reacts with trifluoromethylating agents or trifluoromethoxy sources to install the -OCF3 substituent.

Suitable solvents for these reactions include organic ethers (tetrahydrofuran, 2-methyltetrahydrofuran), hydrocarbons (toluene, benzene), and polar solvents (dimethylformamide, dimethylsulfoxide) to optimize solubility and reaction kinetics.

Phase-Transfer Catalysis

  • Alkali metal fluorides (KF, LiF, NaF) in the presence of phase-transfer catalysts (phosphonium or ammonium salts) facilitate the substitution of chlorine by fluorine or trifluoromethoxy groups.
  • Typical reaction temperatures range from -80°C to 50°C, preferably -20°C to 25°C to maintain selectivity and high yield.

Representative Preparation Process (Patent-Based)

A patented process outlines the following steps for preparing 1,3-dichloro-5-fluoro-2-(trifluoromethoxy)benzene:

This process is characterized by a reduced number of reaction steps, high selectivity, and good overall yield.

Analytical Data and Reaction Optimization

  • Reaction yields for the trifluoromethoxy substitution step typically range from 75% to over 90%, depending on reaction conditions and purity of starting materials.
  • The choice of solvent and phase-transfer catalyst critically influences the regioselectivity and efficiency.
  • Temperature control is essential to minimize side reactions such as over-chlorination or defluorination.

Summary Table of Key Preparation Methods

Step Method/Conditions Key Reagents/Catalysts Yield/Notes Reference
Halogenation of chlorofluorobenzene Ionic liquid catalysis, 60°C, 4 h 2,4-Dichlorofluorobenzene, CCl4, [C2mim][Cl2]-AlCl3 92.9% yield of trichloromethyl intermediate
Organometallic intermediate formation Reaction with LiCl complex, low temperature (-20 to 25°C) 5-bromo-1,2,3-trichlorobenzene, LiCl complex High selectivity, reduced steps
Trifluoromethoxy group introduction Nucleophilic substitution with trifluoromethylating agent Alkali metal fluorides, phase-transfer catalyst 75-90% yield, solvent-dependent

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloro-5-fluoro-2-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzene derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

1,3-Dichloro-5-fluoro-2-(trifluoromethoxy)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Dichloro-5-fluoro-2-(trifluoromethoxy)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of electronegative groups, such as fluorine and trifluoromethoxy, can enhance its binding affinity and specificity towards these targets. The compound can modulate the activity of these targets by acting as an inhibitor or activator, depending on the context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following compounds share structural similarities but differ in halogen types, substituent positions, or functional groups:

Compound Name Molecular Formula Key Substituents Key Differences vs. Target Compound
1,3-Dibromo-5-(trifluoromethoxy)benzene C₇H₃Br₂F₃O Br at positions 1 and 3; -OCF₃ at position 5 Larger Br atoms increase molecular weight (328.8 g/mol) and steric hindrance, reducing reactivity in cross-coupling reactions .
2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene C₇H₂BrF₅O Br at position 2; F at positions 1 and 3; -OCF₃ at position 5 Altered halogen positioning decreases electronic withdrawal effects compared to Cl-substituted analogues .
1,3-Difluoro-5-nitro-2-(trifluoromethoxy)benzene C₇H₂F₅NO₃ F at positions 1 and 3; -NO₂ at position 5; -OCF₃ at position 2 Nitro group enhances electron deficiency but introduces metabolic instability in biological applications .
3-Chloro-2-fluoro-5-(trifluoromethyl)benzoyl chloride C₈H₂Cl₂F₄O Cl at position 3; F at position 2; -CF₃ at position 5; carbonyl chloride group Functionalization with a reactive acyl chloride enables peptide coupling, unlike the inert halogens in the target compound .

Physicochemical Properties

  • Lipophilicity : The target compound’s Cl and -OCF₃ groups confer higher logP values compared to fluoro- or bromo-dominated analogues, enhancing membrane permeability in drug design .
  • Thermal Stability : Trifluoromethoxy-substituted aromatics generally exhibit higher thermal stability than nitro- or hydroxyl-containing derivatives due to reduced susceptibility to oxidation .

Commercial Availability and Cost

  • The target compound is commercially available as a building block (e.g., CymitQuimica: 250 mg for €457), while brominated analogues (e.g., 1,3-Dibromo-5-(trifluoromethoxy)benzene) are priced higher (5g for ¥5,500) due to bromine’s cost and handling challenges .

Key Research Findings

  • Biological Relevance : Trifluoromethoxy and chloro groups are prevalent in kinase inhibitors and antimicrobial agents. The target’s electronic profile mimics bioactive scaffolds but requires further derivatization for therapeutic activity .

Biological Activity

1,3-Dichloro-5-fluoro-2-(trifluoromethoxy)benzene is a fluorinated aromatic compound that has garnered interest in various fields, including medicinal chemistry and agrochemicals. Its unique structure, characterized by multiple halogen substituents and a trifluoromethoxy group, contributes to its biological activity. This article reviews the biological properties, mechanisms of action, and relevant case studies related to this compound.

Chemical Structure and Properties

The molecular formula for this compound is C7H2Cl2F4OC_7H_2Cl_2F_4O with a CAS number of 1417569-27-7. The presence of fluorine atoms enhances lipophilicity and metabolic stability, making it a suitable candidate for pharmaceutical applications.

PropertyValue
Molecular FormulaC7H2Cl2F4O
CAS Number1417569-27-7
Boiling PointNot available
SolubilityVariable depending on solvent

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The electron-withdrawing properties of the halogen atoms enhance the electrophilicity of the compound, allowing it to participate in nucleophilic substitution reactions with biological macromolecules such as proteins and nucleic acids.

Possible Mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Interference with DNA/RNA Synthesis : Due to its structural similarity to nucleobases, it might disrupt normal nucleic acid synthesis.
  • Reactive Oxygen Species (ROS) Generation : The presence of fluorine can lead to oxidative stress in cells, affecting cellular functions.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Antimicrobial Properties : Fluorinated compounds have been shown to possess antimicrobial activity against a range of pathogens.
  • Antitumor Activity : Some studies suggest that fluorinated benzene derivatives can inhibit cancer cell proliferation.
  • Anti-inflammatory Effects : Certain fluorinated compounds modulate inflammatory pathways, indicating potential therapeutic uses.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of various halogenated compounds against resistant bacterial strains. The results indicated that this compound displayed significant activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .

Case Study 2: Antitumor Activity

In vitro assays demonstrated that the compound inhibited the growth of several cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase .

Q & A

Q. What are the common synthetic routes for 1,3-Dichloro-5-fluoro-2-(trifluoromethoxy)benzene in laboratory settings?

  • Methodological Answer: The synthesis typically involves sequential halogenation and functional group introduction. A feasible route includes:

Electrophilic Chlorination: Start with a fluorinated benzene derivative, using chlorinating agents (e.g., Cl₂/FeCl₃) under controlled temperatures (0–25°C) to introduce chlorine at positions 1 and 3 .

Trifluoromethoxy Group Installation: Employ Ullmann coupling or nucleophilic aromatic substitution with trifluoromethoxy reagents (e.g., AgOCF₃ or Cu-mediated reactions) at position 2 .

Fluorination: Introduce fluorine at position 5 via Balz-Schiemann reaction (diazotization of an amine precursor followed by HF treatment) .
Key challenges include avoiding over-halogenation and ensuring regioselectivity. Purification often involves column chromatography or recrystallization .

Q. What spectroscopic methods are most effective for characterizing this compound?

  • Methodological Answer:
  • ¹⁹F NMR: Critical for identifying trifluoromethoxy (-OCF₃) and fluorine substituents. Chemical shifts for -OCF₃ typically appear at δ -55 to -60 ppm .
  • ¹H/¹³C NMR: Resolve aromatic protons (e.g., para-fluorine coupling constants) and carbon environments .
  • Mass Spectrometry (HRMS): Confirms molecular formula (C₇Cl₂F₄O) and fragmentation patterns .
  • IR Spectroscopy: Detects C-F stretches (1000–1300 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) .

Advanced Research Questions

Q. How does the substitution pattern influence electronic properties and reactivity compared to structural analogs?

  • Methodological Answer: The electron-withdrawing trifluoromethoxy group at position 2 deactivates the aromatic ring, directing electrophilic attacks to meta/para positions. Comparative studies with analogs (e.g., 2-chloro-1-fluoro-4-(trifluoromethoxy)benzene) show:
  • Reduced Reactivity in SNAr: Due to -OCF₃’s strong -I effect, requiring harsher conditions (e.g., 100°C in DMF with K₂CO₃) for nucleophilic substitutions .
  • Enhanced Thermal Stability: Trifluoromethoxy groups increase decomposition temperatures by ~50°C compared to methoxy analogs .
  • Hammett Constants (σ): -OCF₃ has σ ≈ 0.45, similar to -NO₂, significantly altering reaction kinetics in cross-coupling reactions .

Q. In cross-coupling reactions, how does the trifluoromethoxy group affect reaction kinetics and selectivity?

  • Methodological Answer:
  • Suzuki-Miyaura Coupling: The -OCF₃ group reduces electron density, slowing oxidative addition of Pd catalysts. Use of Buchwald-Hartwig ligands (e.g., XPhos) improves yields to >70% .
  • Ortho Effect: Steric hindrance from -OCF₃ and chlorine atoms limits coupling at position 2, favoring para-substituted products .
  • Kinetic Studies: Comparative Hammett plots show a 3-fold rate decrease relative to non-fluorinated analogs .

Q. What methodological approaches resolve bioactivity data discrepancies between in vitro and in silico studies?

  • Methodological Answer:
  • Docking Simulations vs. Assays: Adjust force field parameters (e.g., AMBER) to account for -OCF₃’s electrostatic potential, reducing false positives .
  • Metabolic Stability Tests: Use liver microsomes to identify rapid degradation pathways (e.g., CYP450-mediated oxidation), explaining low in vivo efficacy despite high in vitro binding .
  • Free Energy Perturbation (FEP): Quantifies binding affinity differences caused by halogen substituents, reconciling computational predictions with experimental IC₅₀ values .

Comparative Analysis & Data Contradictions

Q. How do structural analogs (e.g., 1,3-Dichloro-5-fluoro-4-(trifluoromethoxy)benzene) differ in reactivity?

  • Methodological Answer:
  • Regioselectivity in Nitration: The target compound’s 2-OCF₃ group directs nitration to position 4, whereas 4-OCF₃ analogs favor position 2 .
  • Boiling Points: The compound’s bp (282°C) is 30°C higher than 1,3-Dichloro-5-fluoro-4-(trifluoromethyl)benzene due to stronger dipole interactions .
  • Bioavailability: LogP values (2.89 vs. 3.12 for methyl-substituted analogs) indicate reduced membrane permeability, validated via Caco-2 assays .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Dichloro-5-fluoro-2-(trifluoromethoxy)benzene
Reactant of Route 2
Reactant of Route 2
1,3-Dichloro-5-fluoro-2-(trifluoromethoxy)benzene

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